molecular formula C20H30N2O3S B2951441 Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 297761-75-2

Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B2951441
CAS RN: 297761-75-2
M. Wt: 378.53
InChI Key: BQAPWXNJRCIRTB-UHFFFAOYSA-N
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Description

This compound is a derivative of benzothiophene . It has a complex structure with multiple functional groups, including an azepan-1-yl group, a propanoyl group, and an amino group attached to a tetrahydrobenzothiophene core .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the reaction of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with primary amines in toluene under reflux led to the formation of corresponding ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The core structure is a tetrahydrobenzothiophene, which is a bicyclic system containing a benzene ring fused with a thiophene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of an ethyl ester group could make it more lipophilic. The exact properties such as melting point, boiling point, and solubility are not available in the literature .

Safety and Hazards

The safety and hazards associated with this compound are not available in the literature. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions could involve studying the biological activity of this compound, its potential uses in medicinal chemistry, and further exploration of its chemical reactivity .

properties

IUPAC Name

ethyl 2-[3-(azepan-1-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3S/c1-2-25-20(24)18-15-9-5-6-10-16(15)26-19(18)21-17(23)11-14-22-12-7-3-4-8-13-22/h2-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAPWXNJRCIRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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